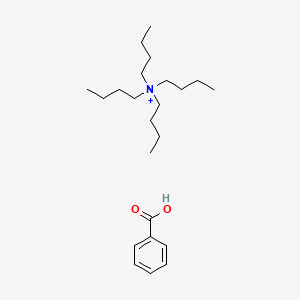

Benzoic acid; tetrabutylammonium ion

Description

Significance as a Versatile Quaternary Ammonium (B1175870) Salt

Quaternary ammonium salts are a class of compounds recognized for their versatility, and tetrabutylammonium (B224687) benzoate (B1203000) is a prime example. acs.orgchemimpex.com Its utility stems from the dual nature of its ionic structure. The large tetrabutylammonium cation provides significant lipophilicity, rendering the salt soluble in a variety of nonpolar and polar organic solvents. acs.org This property is crucial for its function in diverse chemical environments.

The compound's versatility is evident in its numerous applications beyond catalysis. In electrochemistry, it serves as a supporting electrolyte, enhancing the conductivity of organic solutions and facilitating the study of electrochemical processes. smolecule.comcymitquimica.comchemicalbook.com Its ability to form stable ion pairs also makes it useful in ion-exchange chromatography for the separation and analysis of various anions. smolecule.com Furthermore, the surfactant-like properties of tetrabutylammonium benzoate are leveraged in polymer chemistry and material science to enhance stability and dispersion in polymeric materials. smolecule.comchemimpex.com

Chemical and Physical Properties of Tetrabutylammonium Benzoate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₄₁NO₂ | biosynth.comnih.gov |

| Molecular Weight | 363.58 g/mol | sigmaaldrich.com |

| CAS Number | 18819-89-1 | nih.govsigmaaldrich.com |

| Appearance | White crystalline solid | smolecule.com |

| Melting Point | 64 °C | biosynth.com |

Foundational Role as a Phase Transfer Catalyst in Chemical Synthesis

One of the most significant roles of tetrabutylammonium benzoate is as a phase-transfer catalyst (PTC). chemimpex.comcymitquimica.com Phase-transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. dalalinstitute.comslideshare.netoperachem.com Often, an ionic reactant in an aqueous solution is unable to react with an organic substrate dissolved in an organic solvent because they cannot come into contact. operachem.comtheaic.org

A phase-transfer catalyst, like tetrabutylammonium benzoate, overcomes this barrier. catalysis.blog The mechanism involves the quaternary ammonium cation (Q⁺) exchanging its original anion for the reacting anion (Y⁻) from the aqueous phase at the interface. acs.orgoperachem.com This forms a new ion pair, [Q⁺Y⁻], which is sufficiently lipophilic to dissolve in the organic phase. slideshare.netcatalysis.blog Once in the organic phase, the anion is "activated" or more reactive, as it is less solvated than in the aqueous phase, and can readily react with the organic substrate. operachem.com This process allows for higher reaction rates, improved yields, and the use of milder reaction conditions, often eliminating the need for expensive or hazardous anhydrous solvents. acs.orgdalalinstitute.com

Tetrabutylammonium benzoate and related catalysts are employed in a wide array of organic reactions, including:

Esterification: Promoting the formation of esters. chemimpex.com

Etherification: Assisting in the synthesis of ethers.

Polymerization: Acting as a catalyst in processes like group transfer polymerization. lboro.ac.uk

Condensation Reactions: Improving the efficiency and yield of condensation processes.

Nucleophilic Substitutions: Facilitating reactions by transporting nucleophiles like cyanide or halide ions into the organic phase. dalalinstitute.comoperachem.com

The effectiveness of quaternary ammonium salts as phase-transfer catalysts is a subject of ongoing research, with studies comparing the catalytic activity of different structures. For instance, the lipophilicity of the cation plays a crucial role in the catalyst's efficiency. theaic.orgnih.gov

Illustrative Comparison of Phase-Transfer Catalyst Efficiency

The following data, adapted from a study on Williamson ether synthesis, illustrates how the choice of catalyst can impact reaction yield. While this specific study used tetrabutylammonium bromide, it demonstrates the principle of PTC efficiency.

| Catalyst | Catalyst Type | Yield (%) | Reference |

|---|---|---|---|

| BPBPB | Starburst Quaternary Ammonium Salt | 96 | theaic.org |

| Tetrabutylammonium bromide | Simple Quaternary Ammonium Salt | 92 | theaic.org |

| BDAB | Simple Quaternary Ammonium Salt | 85 | theaic.org |

*BPBPB: 3,5-Bis [ (2-methyl-naphthylene-1-yl) - phenyl-amino-phenyl ] – butyl - (2-methoxy-naphthalene-1-yl) –phenylammoniumbromide; BDAB: Butyldimethylanilinium bromide. Reaction: Synthesis of Phenylbutylether from Sodium phenoxide and Butyl Bromide. theaic.org

Structure

2D Structure

Properties

Molecular Formula |

C23H42NO2+ |

|---|---|

Molecular Weight |

364.6 g/mol |

IUPAC Name |

benzoic acid;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,8,9)/q+1; |

InChI Key |

WGYONVRJGWHMKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Tetrabutylammonium Benzoate

Neutralization of Tetrabutylammonium (B224687) Hydroxide (B78521) with Benzoic Acid

A straightforward and common method for the synthesis of tetrabutylammonium benzoate (B1203000) is the acid-base neutralization reaction between tetrabutylammonium hydroxide (TBAH) and benzoic acid. wikipedia.org In this reaction, the hydroxide ion from TBAH reacts with the acidic proton of the carboxylic acid group in benzoic acid to form water and the corresponding salt, tetrabutylammonium benzoate.

This method is often employed in non-aqueous titrations to determine the concentration of weak acids, which attests to the quantitative nature of the reaction. pharmaguideline.com The reaction is typically carried out in a suitable solvent that can dissolve both reactants, such as methanol (B129727) or dimethylformamide. pharmaguideline.com The progress of the neutralization can be monitored using a potentiometric endpoint or a visual indicator like thymol (B1683141) blue. pharmaguideline.com

The general reaction is as follows:

(C₄H₉)₄NOH + C₆H₅COOH → (C₄H₉)₄N⁺C₆H₅COO⁻ + H₂O

Key parameters for this synthesis include the purity of the starting materials and the careful control of stoichiometry to ensure complete reaction and high purity of the final product.

| Reactant 1 | Reactant 2 | Solvent | Typical Reaction Conditions | Product | Reported Yield |

| Tetrabutylammonium Hydroxide (TBAH) | Benzoic Acid | Methanol, Dimethylformamide | Room temperature, stoichiometric amounts | Tetrabutylammonium Benzoate | Quantitative |

This table provides a generalized overview of the neutralization synthesis. Specific conditions can be optimized based on the scale and desired purity.

Liquid-Liquid Phase-Transfer Catalysis Systems for Synthesis

An alternative and powerful method for the synthesis of tetrabutylammonium benzoate involves a liquid-liquid phase-transfer catalysis (PTC) system. This technique is particularly useful when the reactants are soluble in immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.org In this system, a phase-transfer catalyst facilitates the transfer of a reactant from one phase to another, enabling the reaction to occur.

For the synthesis of tetrabutylammonium benzoate, a typical PTC system would involve an aqueous solution of a benzoate salt (e.g., sodium benzoate) and an organic solution containing a tetrabutylammonium salt with a different anion (e.g., tetrabutylammonium bromide) dissolved in a water-immiscible organic solvent like toluene (B28343) or dichloromethane. The tetrabutylammonium cation acts as the phase-transfer catalyst.

Ion Exchange Reactions in Biphasic Solvent Systems

The core of the PTC synthesis of tetrabutylammonium benzoate lies in the ion exchange reaction that occurs at the interface of the two liquid phases. chempedia.info The tetrabutylammonium cation (Q⁺), initially paired with a halide ion (X⁻) in the organic phase, facilitates the transfer of the benzoate anion (A⁻) from the aqueous phase to the organic phase.

This process can be visualized as follows:

At the Interface: The tetrabutylammonium cation (Q⁺) from the organic phase encounters the benzoate anion (A⁻) from the aqueous phase at the liquid-liquid interface.

Ion Exchange: An ion exchange takes place where the more lipophilic tetrabutylammonium cation pairs with the benzoate anion, forming a new, organic-soluble ion pair (QA). The original counter-ion of the catalyst (X⁻) is displaced into the aqueous phase.

Transfer to Organic Phase: The newly formed tetrabutylammonium benzoate ion pair (QA) is sufficiently lipophilic to migrate from the interface into the bulk of the organic phase.

| Component | Phase | Role in Ion Exchange |

| Sodium Benzoate | Aqueous | Source of the benzoate anion. |

| Tetrabutylammonium Bromide | Organic | Provides the phase-transfer catalyst (tetrabutylammonium cation). |

| Benzoate Anion | Aqueous | Transferred to the organic phase. |

| Tetrabutylammonium Cation | Organic/Interface | Facilitates the transfer of the benzoate anion. |

| Bromide Anion | Organic to Aqueous | Displaced from the organic phase into the aqueous phase. |

This table illustrates the roles of the key components in the ion exchange process within a biphasic system.

Control of Interfacial Concentration in Synthesis

The rate and efficiency of the synthesis of tetrabutylammonium benzoate via phase-transfer catalysis are highly dependent on the concentrations of the reacting species at the interface between the two liquid phases. nih.gov The interfacial region is where the crucial ion exchange step occurs, and therefore, controlling the concentration of the phase-transfer catalyst and the benzoate anion at this interface is paramount for optimizing the reaction.

Several factors influence the interfacial concentrations:

Concentration of the Benzoate Salt: The concentration of the benzoate salt in the aqueous phase directly impacts the availability of benzoate anions at the interface for the ion exchange process.

Stirring Rate: Vigorous stirring increases the surface area of the interface between the two phases, which enhances the rate of mass transfer of the reactants to the interface and the transfer of the product into the organic phase.

Choice of Organic Solvent: The nature of the organic solvent can influence the partitioning of the phase-transfer catalyst and the resulting tetrabutylammonium benzoate ion pair, thereby affecting their concentrations at the interface and in the bulk organic phase.

By carefully controlling these parameters, the interfacial concentration of the key reactants can be managed to achieve optimal reaction conditions, leading to higher yields and faster reaction times.

| Parameter | Effect on Interfacial Concentration | Impact on Synthesis |

| Increasing Catalyst Concentration | Increases catalyst concentration at the interface. | Generally increases reaction rate. |

| Increasing Benzoate Salt Concentration | Increases benzoate anion concentration at the interface. | Can increase reaction rate up to a certain point. |

| Increasing Stirring Speed | Increases interfacial area and mass transfer. | Enhances reaction rate. |

| Solvent Polarity | Affects partitioning of catalyst and product. | Can influence reaction efficiency and product isolation. |

This interactive table summarizes the key factors that can be manipulated to control the interfacial concentration and thereby optimize the synthesis of tetrabutylammonium benzoate via phase-transfer catalysis.

Role in Polymer Chemistry and Polymerization Reactions

Catalysis in Polymerization Processes

Tetrabutylammonium (B224687) benzoate (B1203000) functions as a catalyst, facilitating and controlling the formation of polymers from monomers. In the anionic polymerization of propylene (B89431) oxide, the benzoate anion initiates the reaction. mst.edu The large tetrabutylammonium counter-ion is crucial for this process, as it increases both the solubility of the initiator salt in the organic medium and the charge separation of the ions, leading to a more effective initiation. mst.edu Research has demonstrated its use in pressure reactors at elevated temperatures to produce poly(propylene oxide), with the catalyst influencing polymer yield and molecular weight. mst.edu Beyond epoxides, its primary and most researched application is as a nucleophilic catalyst in the Group Transfer Polymerization of acrylic monomers. lboro.ac.uk

Group Transfer Polymerization (GTP)

Group Transfer Polymerization is a "living" polymerization technique that provides excellent control over the final polymer's molecular weight and architecture, making it suitable for creating block copolymers. lboro.ac.ukscribd.com The process involves the sequential addition of monomers to a growing polymer chain initiated by a silyl (B83357) ketene (B1206846) acetal (B89532). lboro.ac.uk This reaction requires a catalyst, which can be either a nucleophilic or a Lewis acid type. lboro.ac.uk Tetrabutylammonium benzoate is a commonly used nucleophilic catalyst for GTP. lboro.ac.uk The bulky tetrabutylammonium cation is thought to decrease the reactivity of the anionic propagating centers toward unwanted side reactions that can terminate the polymer chain. uobasrah.edu.iq

Tetrabutylammonium benzoate is an effective catalyst for the Group Transfer Polymerization of acrylic and particularly methacrylic monomers, such as methyl methacrylate (B99206) (MMA). lboro.ac.uk In this role, the benzoate anion activates the silyl ketene acetal initiator, facilitating its addition to the first monomer molecule and subsequent propagation steps. lboro.ac.uk The polymerization of acrylates is typically more rapid than that of methacrylates. lboro.ac.uk This catalytic system allows for the synthesis of well-defined poly(methyl methacrylate) (PMMA) at ambient or elevated temperatures, a distinct advantage over other living anionic methods that often require very low temperatures (below -50°C). scribd.comuobasrah.edu.iq

The kinetics of GTP catalyzed by tetrabutylammonium benzoate are complex. lboro.ac.uk The process is often marked by an initial induction period, where the reaction rate is slower than the subsequent propagation phase. scribd.comlboro.ac.uk Furthermore, despite being classified as a living polymerization, termination reactions can occur, primarily due to the presence of protic impurities. uobasrah.edu.iqlboro.ac.uk

To better understand and control the polymerization process, mathematical models have been developed based on the reaction kinetics of benzoate-catalyzed GTP of methyl methacrylate. lboro.ac.uk One such model, developed from experimental data, can predict the conversion of the monomer, as well as the number-average (Mn) and weight-average (Mw) molecular weight profiles for an isothermal solution polymerization. lboro.ac.uk This predictive capability is crucial for tailoring polymer properties for specific applications. The model incorporates the complexities of the reaction, including the observed induction period and termination reactions. lboro.ac.uk

Table 1: Parameters for a Predictive Model of MMA Polymerization

| Parameter | Description | Relevance in Modeling |

| Monomer Conversion | The percentage of monomer that has been converted into polymer. | A key output of the model, indicating reaction progress. lboro.ac.uk |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | A predicted profile that helps control polymer chain length. lboro.ac.uk |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is biased towards heavier molecules. | A predicted profile that, along with Mn, defines the dispersity. lboro.ac.uk |

| Initial Monomer Concentration | The starting concentration of the monomer (e.g., MMA) in the solvent. | An essential input parameter for the kinetic model. lboro.ac.uk |

| Solvent | The medium for the reaction (e.g., tetrahydrofuran). | An input parameter affecting reaction kinetics. lboro.ac.uk |

The induction period in benzoate-catalyzed GTP is a characteristic feature where the initial polymerization rate is unexpectedly slow. lboro.ac.uk This phenomenon has been attributed to the possibility that the initiator may destroy some of the catalyst in the absence of the monomer. scribd.com After this initial phase, the polymerization proceeds at a more rapid and constant rate. researchgate.net

Termination reactions are processes that irreversibly stop the growth of a polymer chain. wikipedia.org In GTP, which is considered a living polymerization, termination is ideally absent. nih.gov However, in practice, termination can occur, limiting the final molecular weight. uobasrah.edu.iq The primary cause of termination in GTP is the reaction of the growing chain end with protic impurities, such as water or alcohols, which inactivates the initiator and leads to a loss of molecular weight control. uobasrah.edu.iqlboro.ac.uk Another termination pathway, particularly for acrylate (B77674) polymerization, involves a "backbiting" or cyclization reaction where the active chain end reacts with a carbonyl group on its own chain. uobasrah.edu.iqlboro.ac.uk

Table 2: Factors Influencing GTP Reaction Profile

| Phenomenon | Description | Consequence |

| Induction Period | An initial slow phase of polymerization before a more rapid propagation. lboro.ac.ukarxiv.org | Delays the onset of rapid polymer formation. lboro.ac.uk |

| Termination by Impurities | Reaction of the active chain end with protic impurities (e.g., H₂O). uobasrah.edu.iq | Inactivates the chain, stops growth, and broadens molecular weight distribution. uobasrah.edu.iq |

| Chain Transfer | The active site is transferred to another molecule (monomer, solvent, etc.), terminating the current chain and starting a new one. wikipedia.orguc.edu | Limits the molecular weight of individual chains and can broaden the overall distribution. mst.eduuobasrah.edu.iq |

| Cyclic Termination | Intramolecular reaction ("backbiting") where the chain end attacks its own backbone, forming a cyclic structure and terminating growth. uobasrah.edu.iq | A significant side reaction, especially in acrylate polymerization, that limits molecular weight. uobasrah.edu.iqlboro.ac.uk |

The use of tetrabutylammonium benzoate as a catalyst allows for the synthesis of polymers with a narrow molecular weight distribution (low dispersity, Ð). uobasrah.edu.iq This indicates that all polymer chains grow at a similar rate, resulting in a product with uniform chain lengths. nsf.gov This level of control is fundamental for producing complex polymer architectures, such as block copolymers, which are made by sequentially adding different types of monomers to the living polymer chains. lboro.ac.ukscribd.com

Kinetics and Modeling of Tetrabutylammonium Benzoate-Catalyzed GTP

Function as a Surfactant in Polymeric Material Production

Tetrabutylammonium benzoate (TBAB) functions as a specialized surfactant in certain polymerization processes, a role that stems from its unique molecular structure. Comprising a bulky, lipophilic tetrabutylammonium cation and a benzoate anion, TBAB exhibits amphiphilic properties, allowing it to act at the interface of different phases, which is characteristic of a surfactant. Its utility is particularly noted in contexts like emulsion polymerization and group transfer polymerization (GTP). lboro.ac.uknih.govmdpi.com In these systems, surfactants are crucial for creating and stabilizing the colloidal polymer particles within the dispersion medium, typically water. nih.govbauchemie-tum.de

The tetrabutylammonium cation, with its four butyl groups, provides significant solubility in organic media, while the benzoate anion is more hydrophilic. This structure enables TBAB to act as a phase-transfer catalyst, facilitating the movement of the benzoate anion between an aqueous phase and an organic (monomer) phase. cymitquimica.com This catalytic role is integral to its function in initiating polymerization at the phase interface. For instance, in the polymerization of propylene oxide, the tetrabutylammonium counterion enhances the solubility of the benzoate salt in the organic medium and increases the separation between the ions, which aids in the initiation of the polymerization process. mst.edumst.edu

Enhancing Stability and Dispersion of Polymeric Materials

A primary function of a surfactant in polymer production is to ensure the stability of the forming polymer particles and to maintain a uniform dispersion. nih.govbauchemie-tum.de Tetrabutylammonium benzoate contributes to this by effectively stabilizing the growing polymer chains and preventing their agglomeration. During emulsion polymerization, surfactants form micelles in the aqueous phase, which serve as the loci for polymerization. As the polymer chains grow, the surfactant molecules adsorb onto their surface, creating a protective layer that prevents the particles from coalescing.

The effectiveness of tetrabutylammonium benzoate in this role is linked to its ability to increase the solubility of the initiating species in the reaction medium. mst.edu In the case of propylene oxide polymerization, the use of the tetrabutylammonium ion as the counterion to the benzoate anion increases the salt's solubility in the organic environment. mst.edu This enhanced solubility and greater ion separation lead to more efficient initiation and a more controlled polymerization process, resulting in a stable dispersion of polymer particles. mst.edumst.edu

In Group Transfer Polymerization (GTP), which is used to produce block copolymers, tetrabutylammonium benzoate acts as a nucleophilic catalyst. lboro.ac.uklboro.ac.uk Block copolymers synthesized via GTP have been commercially used as dispersing agents for pigments, highlighting the role of the catalyst in creating polymers that themselves have dispersing properties. lboro.ac.uk The controlled nature of GTP, facilitated by catalysts like TBAB, allows for the synthesis of polymers with well-defined architectures that are crucial for their function as high-performance dispersants. lboro.ac.uklboro.ac.uk

The research on tetrabutylammonium benzoate-initiated polymerization demonstrates its role in achieving stable polymer yields under various conditions, further underscoring its function in creating stable polymeric materials.

| Polymerization Type | Monomer | Role of Tetrabutylammonium Benzoate | Observed Effects | Reference |

| Anionic Polymerization | Propylene Oxide | Initiator and Surfactant | Increased salt solubility and ion separation, leading to polymer yields of 2-78% at temperatures from 40 to 108°C. | mst.edumst.edu |

| Group Transfer Polymerization (GTP) | Methyl Methacrylate (MMA) | Nucleophilic Catalyst | Facilitates the production of block and graft copolymers with good control over molecular weight, which can be used as dispersing agents. | lboro.ac.uklboro.ac.uk |

Applications in Analytical Chemistry

Chromatography Applications

In liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), tetrabutylammonium (B224687) (TBA) salts are employed as ion-pair reagents. longdom.org These reagents are added to the mobile phase to facilitate the separation of ionic or highly polar compounds on nonpolar stationary phases. longdom.org The fundamental principle of ion-pair chromatography involves the formation of a neutral, hydrophobic ion pair between the TBA cation and an anionic analyte. tcichemicals.com This newly formed complex exhibits increased retention on common stationary phases like C18, enabling separations that are otherwise difficult to achieve. tcichemicals.comresearchgate.net

Tetrabutylammonium benzoate (B1203000) functions as a mobile phase additive, where it acts as a cationic ion-pairing reagent. researchgate.net When introduced into the mobile phase, the tetrabutylammonium cation associates with anionic analytes. tcichemicals.com This interaction masks the charge of the analyte, forming an electrically neutral ion pair that behaves like a more hydrophobic molecule. tcichemicals.com Consequently, the analyte's affinity for the nonpolar stationary phase increases, leading to greater retention and allowing for improved chromatographic resolution. longdom.org The concentration of the ion-pairing reagent in the mobile phase is a critical parameter that can be adjusted to optimize the separation, as it directly influences analyte retention times. nih.gov The use of organic modifiers like acetonitrile (B52724) or methanol (B129727) in the mobile phase is also crucial, as their concentration affects the partitioning of the analyte-reagent pair and can be adjusted to control elution strength. thermofisher.com

When used as a mobile phase additive in reversed-phase chromatography, the tetrabutylammonium ion-pairing reagent dynamically modifies the stationary phase. thermofisher.comnih.gov The hydrophobic alkyl chains of the tetrabutylammonium cation interact with the hydrophobic surface of the stationary phase (e.g., a C18 column), creating a quasi-stationary layer with exposed positive charges. thermofisher.com This dynamic coating effectively transforms the neutral, nonpolar stationary phase into a surface with ion-exchange characteristics. nih.gov Anionic analytes in the sample can then interact with this modified surface through electrostatic attraction, which contributes to their retention and separation. The distribution of the ion-pairing reagent between the mobile and stationary phases is a key process that governs the column's separation characteristics. nih.gov

The primary application of tetrabutylammonium salts as ion-pairing reagents is the separation and analysis of a wide range of ionic species. longdom.org This technique is particularly valuable for analytes that show poor retention on reversed-phase columns due to their high polarity or ionic nature. longdom.org Examples of successful separations include the analysis of acidic compounds such as organic acids, which form ion pairs with the tetrabutylammonium cation. tcichemicals.com The method has been effectively used for the separation of complex biological molecules like heparin and heparan sulfate (B86663) disaccharides and oligosaccharides. researchgate.net Furthermore, it is a common choice for the analysis of nucleotides, such as ATP and ADP, where the negatively charged phosphate (B84403) groups can pair with the TBA cation, improving retention and peak shape on C18 columns. researchgate.net

Electrochemistry Applications

In electrochemical analysis, the primary role of a salt is to ensure the solution can conduct an electrical current with minimal interference in the reaction being studied. alfa-chemistry.com Tetrabutylammonium salts are frequently used for this purpose in non-aqueous electrochemistry due to their high solubility in organic solvents and their wide electrochemical window. scientificlabs.co.uksigmaaldrich.com

The following table presents data from a study on the electrochemical reduction of 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB-77) using different supporting electrolytes, illustrating the effect of the electrolyte on the resulting peak current.

| Supporting Electrolyte | Electrode | Anodic Peak Current (μA) |

| TBAB (Tetrabutylammonium Bromide) | Ag | ~2.1 |

| TBAP (Tetrabutylammonium Perchlorate) | Ag | ~2.1 |

| TEAP (Tetraethylammonium Perchlorate) | Ag | ~2.1 |

| MPII (1-methyl-3-propylimidazolium iodide) | Ag | >5.0 |

| HMII (1-hexyl-3-methylimidazolium iodide) | Ag | >5.0 |

| Table adapted from a study on PCB-77 reduction, demonstrating comparative performance. tsijournals.com |

The table below shows how the choice of counter-ion in the supporting electrolyte during electropolymerization impacts the conductivity of the resulting polymer film.

| Supporting Electrolyte Used in Synthesis | Resulting Polymer Film | Conductivity (S/cm) |

| Lithium Perchlorate (LP) | SS/PCz(LP) | 1 x 10⁻⁴ |

| Sodium Perchlorate (SP) | SS/PCz(SP) | 6.7 x 10⁻⁵ |

| Tetrabutylammonium Perchlorate (TBAP) | SS/PCz(TBAP) | 1.3 x 10⁻⁵ |

| Table adapted from research on Poly(carbazole) films, illustrating the effect of different supporting electrolytes on material properties. jecst.org |

Reduction of Undesired Side Reactions in Electrochemical Processes

In analytical electrochemistry, supporting electrolytes are crucial for increasing the conductivity of the solution and minimizing the potential drop (IR drop), ensuring that the measured potential is accurately applied at the electrode-solution interface. alfa-chemistry.comwikipedia.orgnih.gov While ideally inert, the choice of supporting electrolyte can significantly influence the reaction pathway, including the suppression of undesired side reactions. nsf.gov Tetrabutylammonium salts are frequently employed as supporting electrolytes, particularly in non-aqueous solvents, due to the specific properties of the tetrabutylammonium (TBA+) cation. researchgate.net The use of tetrabutylammonium benzoate involves considering the distinct roles of both its cation and anion in the electrochemical environment.

The primary mechanism by which the tetrabutylammonium cation reduces side reactions is through the stabilization of reactive intermediates generated during an electrochemical process. nsf.gov The TBA+ cation is large, bulky, and possesses a diffuse charge, which characterizes it as a "soft" or weakly coordinating cation. nsf.gov In many electro-organic and organometallic reactions, the desired transformation proceeds through charged intermediates. These intermediates can be unstable and prone to decomposition or further unwanted reactions, which diminish the yield and selectivity of the primary process.

Research has shown that the stability of such intermediates is dependent on the hydrodynamic radius of the electrolyte's counter-ion. nsf.gov A large, weakly coordinating cation like TBA+ forms a diffuse solvent-ion shell around the charged intermediate. This arrangement can effectively stabilize the intermediate, slowing down its decay into undesired products. nsf.gov In contrast, smaller, "harder" cations, such as Li+, can destabilize the same intermediates, promoting their decomposition and subsequent side reactions. nsf.gov This stabilizing effect was observed in the catalytic reduction of benzyl (B1604629) chloride using metalloporphyrin complexes, where the use of a TBA+ salt as the supporting electrolyte enhanced the stability of the crucial metal-alkyl intermediate compared to electrolytes with smaller cations. nsf.gov

This principle is illustrated by comparing the relative stability of a key reaction intermediate in the presence of different electrolyte cations.

Table 1: Influence of Supporting Electrolyte Cation on the Stability of a Catalytic Intermediate

| Supporting Electrolyte Cation | Cation Type | Interaction with Intermediate | Intermediate Stability | Effect on Side Reactions |

|---|---|---|---|---|

| Tetrabutylammonium (TBA+) | Large, "soft", weakly coordinating | Stabilizes charged intermediate via a diffuse ion shell | Enhanced | Suppressed |

| Lithium (Li+) | Small, "hard", strongly coordinating | Destabilizes charged intermediate | Decreased | Promoted |

This table is a conceptual representation based on findings that show large, diffuse cations like TBA+ enhance the stability of organometallic intermediates compared to smaller, hard cations. nsf.gov

While the TBA+ cation often serves to mitigate side reactions, the benzoate anion is not always an inert spectator. The electrochemical reduction of benzoate derivatives, such as esters, can produce radical anions. researchgate.net These radical anions can be unstable and decompose through various pathways, representing a potential source of side reactions. researchgate.net However, studies have also revealed strong ion-pairing between the radical anion of methyl benzoate and the tetrabutylammonium cation. researchgate.net This interaction indicates that the TBA+ cation can modulate the reactivity of the benzoate species, potentially influencing its decomposition pathways.

Contributions to Advanced Materials Science

Synthesis of Luminescent Perovskite Materials

Tetrabutylammonium (B224687) salts play a crucial role in the development of luminescent perovskite materials, particularly in controlling their dimensionality and enhancing their stability.

The synthesis of one-dimensional (1D) luminescent tetrabutylammonium lead halide perovskites has been successfully achieved using deep eutectic solvents (DESs). nih.govresearchgate.net This method represents a sustainable approach to creating these advanced materials. nih.gov The resulting 1D perovskites, such as (TBA)₄Pb₅Br₁₄₋ₓClₓ·HBr(Cl)·2H₂O and TBAPbI₃, exhibit interesting photophysical properties. nih.govresearchgate.net

These materials undergo order-disorder phase transitions near room temperature. nih.govresearchgate.net For instance, the bromine-containing perovskite shows dual emission at low temperatures: one peak around 506 nm from free excitons (FEs) and another at approximately 547 nm due to self-trapped excitons (STEs). nih.govresearchgate.net This dual emission is a characteristic feature of their 1D structure. The structure of these 1D perovskites can be envisioned as core-shell quantum wires, where chains of lead bromide octahedra are surrounded by organic cations. acs.org

A key aspect of using tetrabutylammonium cations is their ability to induce the formation of these 1D structures. acs.org The large size of the tetrabutylammonium (TBA) cation facilitates the formation of these low-dimensional perovskites. researchgate.net

Tetrabutylammonium (TBA) cations have been widely incorporated into perovskite solar cells (PSCs) to improve their performance and, most notably, their stability. researchgate.netrsc.org The major challenge for conventional perovskite materials like CH₃NH₃PbI₃ is their instability in the presence of moisture, which leads to rapid degradation. researchgate.netrsc.org

The addition of TBA salts, such as tetrabutylammonium iodide (TBAI) or tetrabutylammonium bromide (TBAB), into the perovskite precursor solution leads to the formation of high-quality perovskite films with enhanced properties. researchgate.netresearchgate.net The incorporation of TBA results in improved film coverage and a reduction in pinholes. researchgate.netrsc.org X-ray diffraction analyses indicate the coexistence of a 3D perovskite phase and a 2D layered perovskite phase, which contributes to the enhanced stability. researchgate.netrsc.org

The presence of the bulky and hydrophobic tetrabutylammonium cations at the surface of the perovskite grains improves the material's resistance to moisture. researchgate.netsigmaaldrich.com Perovskite solar cells containing TBA have been shown to maintain their original power conversion efficiency (PCE) for extended periods under ambient conditions without encapsulation, a significant improvement over standard 3D perovskite devices. researchgate.netrsc.org

The use of tetrabutylammonium bistriflimide as an additive has been shown to produce ultra-uniform perovskite crystals, leading to PCEs of up to 24.5% in a single cell and 21.2% in a module, along with high stability under various stressors. nih.gov The table below summarizes the impact of tetrabutylammonium additives on the performance of perovskite solar cells based on various studies.

| Additive | Effect on Perovskite Film | Impact on Solar Cell Performance | Reference |

| Tetrabutylammonium Iodide (TBAI) | Improved film coverage, reduced pinholes, enhanced hydrophobicity. | Maintained original PCE after 45 days in ambient conditions. | researchgate.netrsc.org |

| Tetrabutylammonium Bromide (TBAB) | Enhanced crystallinity, smooth surface, decreased grain boundaries and defect density. | Optimized device yielded a maximum PCE of 20.16%. | researchgate.net |

| Tetrabutylammonium Bistriflimide | Formation of ultra-uniform perovskite crystals. | Achieved PCEs of 24.5% in a cell and 21.2% in a module. | nih.gov |

| Tetrabutylammonium (TBA) Doping | Increased crystallinity, larger grain size, pinhole-free surface morphology. | Improved stability in relative humidity of ~60% after 15 days. | sigmaaldrich.com |

Development of Fluorescent Nanofibrous Sensing Films

While direct research on "Benzoic acid; tetrabutylammonium ion" for fluorescent nanofibrous sensing films is not extensively documented, the individual components play significant roles in the development of such materials. Benzoic acid and its derivatives are known for their luminescent properties and have been used as coligands to enhance the fluorescence of nanofibrous materials. researchgate.netrsc.org For instance, introducing benzoic acid as a coligand onto Tb³⁺ grafted polyacrylonitrile (B21495) (PAN) nanofibers has been shown to improve their fluorescence properties. researchgate.net

Electrospinning is a common technique for fabricating nanofibrous films with a high surface-area-to-volume ratio, which is advantageous for sensing applications. researchgate.net These films can be functionalized to detect specific analytes. For example, a naphthalimide-functionalized nanofibrous film has been developed for the detection of Cu²⁺ ions in aqueous solutions. researchgate.net

Tetrabutylammonium cations have been used to stabilize fluorescent perovskite-based sensors. researchgate.net A stable fluorescent sensor for NH₃ detection was designed using a CH₃NH₃PbBr₃ film capped with a tetrabutylammonium (TBA) ligand. researchgate.net The TBA ligand acts as a stabilizing agent, enhancing the photoluminescence intensity and the sensor's response range. researchgate.net This suggests that the combination of the fluorescent properties of benzoate (B1203000) derivatives and the stabilizing effect of the tetrabutylammonium cation could lead to the development of novel and robust fluorescent nanofibrous sensing films.

Enhanced Properties of Materials through Surfactant Roles

The tetrabutylammonium ion, due to its large size and hydrophobic nature, can act as a surfactant. sigmaaldrich.com This property is particularly beneficial in the fabrication of advanced materials. In the context of perovskite solar cells, the surfactant-like role of tetrabutylammonium cations contributes to the formation of high-quality films. researchgate.netresearchgate.net

The incorporation of tetrabutylammonium salts into the perovskite precursor solution helps to improve the wetting and coverage of the perovskite film on the substrate. researchgate.net This leads to a smoother surface morphology with fewer defects like pinholes, which are detrimental to the performance and stability of the solar cell. researchgate.netrsc.org

The self-association behavior of tetrabutylammonium alkyl carboxylate surfactants in aqueous solutions has been studied, revealing the formation of micelles. sigmaaldrich.comnih.gov This behavior is attributed to the large size and hydrophobicity of the tetrabutylammonium ions. sigmaaldrich.com This surfactant property can be harnessed to control the nanostructure of materials synthesized in solution.

Mechanistic Investigations and Theoretical Studies

Ion Pair Formation Studies

The behavior of tetraalkylammonium salts in solution is characterized by the formation of ion pairs and, at higher concentrations, triple ions. researchgate.net Conductance measurements of various tetrabutylammonium (B224687) halides in binary mixtures of tetrahydrofuran (B95107) and benzene (B151609) have been used to explore this phenomenon. researchgate.net The observed molar conductivities are explained by the equilibrium between free ions (M⁺ + X⁻), ion pairs (MX), and triple ions (M₂X⁺ or MX₂⁻). researchgate.net

The formation of these species can be described by the following equilibria:

Ion-Pair Formation: M⁺ + X⁻ ↔ MX (governed by the association constant, Kₚ or Kₐ)

Triple-Ion Formation: 2M⁺ + X⁻ ↔ M₂X⁺ or M⁺ + 2X⁻ ↔ MX₂⁻ (governed by the association constant, Kₜ) researchgate.net

Studies show that a minimum in conductance values is observed as the salt concentration increases, which is dependent on both the specific salt and the solvent composition. researchgate.net The formation of triple ions is attributed to the interplay of coulombic interactions and covalent bonding forces between the ions. researchgate.net The limiting ionic conductances and the constants for ion-pair (Kₚ) and triple-ion (Kₜ) formation can be estimated using tetrabutylammonium tetraphenylborate (B1193919) as a "reference electrolyte". researchgate.net

Anion-Binding Studies

Tetrabutylammonium benzoate (B1203000) is frequently utilized in studies investigating the anion-binding properties of synthetic receptors. In these experiments, the tetrabutylammonium cation serves as a large, non-coordinating counterion, allowing the focus to remain on the interaction between the benzoate anion and the receptor.

¹H NMR titration experiments in DMSO/0.5% H₂O have been used to determine the binding affinities of various receptors for the benzoate anion. For example, an azobenzene-based bis-urea receptor showed a weaker binding affinity for benzoate in its Z-isomer form (K₁₁ = 230 M⁻¹) compared to its E-isomer (K₁₁ = 990 M⁻¹). acs.org This difference was attributed to steric repulsion between the phenylurea rings of the receptor and the benzoate anion in the Z-isomer configuration. acs.org In another study, the crystal structure of the tetrabutylammonium benzoate complex with 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid bis-butylamide was elucidated, confirming the formation of a cleft conformation in the solid state upon anion binding. researchgate.net

The choice of solvent and the nature of the receptor are critical. In organic solvents like DMSO, electrostatic effects are dominant, favoring the binding of charge-dense anions. chemrxiv.org The binding constants (Kₐ) for various anions with different receptors can vary significantly, ranging from approximately 500 M⁻¹ to over 63,000 M⁻¹, depending on the anion's size, shape, and the specific receptor design. nih.gov

Table 1: Anion Binding Constants with Various Receptors

| Receptor | Anion | Solvent | Binding Constant (Kₐ, M⁻¹) | Reference |

|---|---|---|---|---|

| Azobenzene-based bis-urea (E-isomer) | Benzoate | DMSO/0.5% H₂O | 990 | acs.org |

| Azobenzene-based bis-urea (Z-isomer) | Benzoate | DMSO/0.5% H₂O | 230 | acs.org |

| Fluorescein/benzo-12-crown-4 ether based bis-dipyrromethane (DPM3) | Fluoride (TBA salt) | Not Specified | 63789.81 | nih.gov |

| 4,4′-dicarboxamido-di(indol-7-yl)-2,2′-bipyrdine ligand | Benzoate | DMSO-d₆/0.5%H₂O | Data for 8-fold affinity difference, specific Kₐ not stated | acs.org |

Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules, including those involving the benzoate anion. ufv.br DFT calculations, often performed with the Gaussian suite of programs, can predict equilibrium geometries, harmonic vibrational frequencies, and spectroscopic properties. ufv.brnih.gov For instance, DFT at the B3LYP/6-311+G(d,p) level of theory has been successfully used to calculate the vibrational spectra of methyl benzoate, showing good agreement with experimental Fourier transform Raman and infrared spectra. nih.gov

In more complex systems, DFT has been employed to validate the formation of by-products in chemical reactions. One study used DFT calculations to compare calculated NMR chemical shifts with experimental data, confirming that zinc(II) benzoate was a by-product from the decomposition of a Zn(II)-triazole complex. ufv.br Furthermore, DFT molecular dynamics simulations can provide a detailed understanding of reaction mechanisms, such as clarifying the catalytic role of water in the formation of 2-substituted benzothiazoles by revealing reaction pathways with significantly reduced energy barriers. researchgate.net These simulations demonstrate how water's hydrogen-bond network can facilitate proton transfer and stabilize transition states. researchgate.net

NMR and UV-Vis spectrophotometric titrations are primary experimental techniques for determining the binding affinities and stoichiometry of host-guest complexes, such as those involving the benzoate anion. acs.orgnih.gov In a typical UV-Vis titration, the absorption spectrum of a receptor solution is monitored upon the successive addition of a tetrabutylammonium salt of the guest anion. nih.govresearchgate.net The resulting changes in absorbance at specific wavelengths are then fitted to a binding model to calculate the association constant (Kₐ) and determine the stoichiometry (e.g., 1:1 or 2:1) of the complex. nih.gov Software packages are often used to analyze this titration data. nih.gov

Similarly, ¹H NMR titration involves monitoring the chemical shifts of the receptor's protons as the anion is added. acs.org The magnitude of the chemical shift perturbation is related to the strength of the interaction. These titrations can elucidate the specific binding sites on the receptor and provide detailed structural information about the complex in solution. nih.gov For instance, ¹H-NMR has been used to confirm anion–π interactions in certain receptor systems. nih.gov These methods are crucial for quantifying the thermodynamics of anion recognition. du.edu

The presence of water and the formation of side-products can significantly impact catalytic systems involving benzoic acid. In the synthesis of benzanilide (B160483) from benzoic acid and aniline, catalyzed by titanium tetrabutoxide, water is a key by-product. researchgate.net Studies have shown that the stability of the catalyst towards water is enhanced by the in-situ formation of titanium benzoate complexes at the initial stage of the reaction. researchgate.net These complexes are more resistant to hydrolysis than the original catalyst. However, the removal of water from the system is still crucial, as reversible deactivation of the catalyst can occur if water is not vigorously boiled off and distilled away. researchgate.net

In other catalytic processes, water can play a direct and beneficial role. Computational studies have revealed that water can act as a catalyst itself, for example, in the formation of benzothiazoles, by providing a reaction path that dramatically lowers the activation energy barriers compared to aprotic environments. researchgate.net Conversely, in some reductive alkylation reactions, water in the system can aggravate the deactivation of the catalyst by causing support pulverization, loss of the active metal (e.g., Platinum), and a decrease in the catalyst's specific surface area and pore volume. rsc.org The role of the benzoate moiety itself can also be complex; in anaerobic degradation processes, benzoate can be an intermediate in the breakdown of terephthalate, but its accumulation can also inhibit the degradation of the primary substrate. nih.gov

Interactions in Chemical Systems

Alteration of Solubility and Reactivity of Other Compounds

Tetrabutylammonium (B224687) benzoate (B1203000) is recognized for its capacity to enhance the solubility of various ionic species in organic solvents. cymitquimica.com This property is crucial in its role as a phase-transfer catalyst, where it facilitates the transfer of reactants across the boundary of immiscible phases, thereby increasing reaction rates. cymitquimica.com

The efficacy of tetrabutylammonium benzoate as a phase-transfer catalyst is rooted in the principle of "anion activation". In an aqueous phase, the salt dissociates into the tetrabutylammonium cation (TBA⁺) and the benzoate anion (Bz⁻). The large, bulky alkyl groups of the TBA⁺ cation reduce the electrostatic interactions with the anion, which in turn lowers the energy required to transfer the anion into an organic phase. This process enhances the reactivity of the benzoate anion in the organic medium by minimizing the formation of tight ion pairs in the transition state.

The choice of solvent significantly impacts the catalytic efficiency of tetrabutylammonium benzoate. Nonpolar solvents tend to stabilize the ion-pair, keeping the complex intact and reactive. Conversely, polar aprotic solvents can disrupt the ion-pair, leading to a decrease in catalytic activity.

A notable application of tetrabutylammonium benzoate is in polymerization reactions. For instance, it has been used to initiate the polymerization of propylene (B89431) oxide. The tetrabutylammonium cation enhances the solubility of the benzoate salt and promotes ion separation, leading to the formation of the polymer. researchgate.net The yield of the resulting polyether is influenced by reaction conditions such as temperature and the solvent used. researchgate.net

The catalytic activity of tetrabutylammonium benzoate is also evident in esterification reactions. For example, it can catalyze the synthesis of benzyl (B1604629) benzoate. The reaction rate in such phase-transfer catalysis systems is directly proportional to the concentration of the tetrabutylammonium benzoate at the interface of the organic and aqueous phases.

Table 1: Effect of Solvent on the Relative Reaction Rate of a Tetrabutylammonium Benzoate-Catalyzed Esterification

| Solvent | Dielectric Constant | Relative Reaction Rate |

| Toluene (B28343) | 2.4 | 1.00 |

| Dichloromethane | 8.9 | 0.45 |

| Acetonitrile (B52724) | 37.5 | 0.12 |

| Data adapted from studies on TBAB-mediated esterifications. |

Formation of Stable Complexes with Various Anions

The tetrabutylammonium cation's ability to form ion pairs is not limited to its benzoate counter-ion. It can form stable complexes with a variety of other anions. This property is fundamental to its function in phase-transfer catalysis and other applications.

In a biphasic system, the tetrabutylammonium cation can exchange its original anion for another anion present in the aqueous phase. This newly formed ion pair, being lipophilic, can then migrate into the organic phase. This anion exchange is a critical step in many phase-transfer catalyzed reactions, such as nucleophilic substitution. wikipedia.orgucalgary.ca

Environmental Applications

Wastewater Treatment Processes

Wastewater from industrial and municipal sources often contains a complex mixture of organic pollutants that are resistant to conventional treatment methods. The application of advanced chemical processes is often necessary to degrade these recalcitrant compounds. Benzoic acid; tetrabutylammonium (B224687) ion has been explored for its potential to enhance the efficiency of these treatment processes.

The primary mechanism by which tetrabutylammonium benzoate (B1203000) is proposed to facilitate the removal of organic pollutants from wastewater is through phase transfer catalysis. Many organic pollutants are hydrophobic, meaning they have low solubility in water, which is the main component of wastewater. This low solubility can limit the effectiveness of water-soluble reagents intended to degrade them.

As a phase transfer catalyst, tetrabutylammonium benzoate can help overcome this limitation. The tetrabutylammonium cation is lipophilic, allowing it to be soluble in organic phases or to interact with hydrophobic pollutant molecules. The benzoate anion, on the other hand, can be transferred from an aqueous phase. This dual nature allows the compound to act as a shuttle, transporting reactive anions from the aqueous phase to the organic phase or the microenvironment where the hydrophobic pollutants reside. This facilitates the chemical reactions necessary for the degradation of the pollutants.

While direct and detailed research on the application of tetrabutylammonium benzoate for the removal of specific organic pollutants from wastewater is limited, the principles of phase transfer catalysis using similar quaternary ammonium (B1175870) salts have been demonstrated in various chemical reactions. For instance, the efficiency of tetrabutylammonium bromide as a phase transfer catalyst in the synthesis of phenyl benzoate highlights the potential for such compounds to facilitate reactions between reactants in different phases. This principle can be extrapolated to the degradation of organic pollutants in a heterogeneous wastewater matrix.

The potential application of tetrabutylammonium benzoate in wastewater treatment would likely involve its use in conjunction with an oxidizing agent. The catalyst would transport the oxidizing agent (or another reactive species) to the site of the organic pollutant, thereby accelerating its degradation into less harmful substances.

Table of Research Findings on Phase Transfer Catalysis for Pollutant Precursor Synthesis

| Reaction Time (minutes) | Conversion of Benzoyl Chloride (%) |

|---|---|

| 10 | 35 |

| 20 | 58 |

| 30 | 75 |

| 40 | 88 |

| 50 | 95 |

| 60 | 98 |

This data is adapted from a study on the synthesis of phenyl benzoate and is presented to illustrate the potential catalytic activity of tetrabutylammonium salts in facilitating reactions in multiphase systems.

Further research is necessary to establish the efficacy and optimal conditions for the use of benzoic acid; tetrabutylammonium ion in the large-scale treatment of wastewater containing a diverse range of organic pollutants.

Q & A

Q. How is tetrabutylammonium hydroxide standardized using benzoic acid in non-aqueous titrations?

Benzoic acid serves as a primary standard for standardizing tetrabutylammonium hydroxide (TBAH) solutions. The method involves dissolving ~400 mg of benzoic acid in dimethylformamide (DMF), adding thymol blue as an indicator, and titrating with TBAH until a blue endpoint is reached. Atmospheric CO₂ must be excluded during titration to avoid interference. The molarity is calculated using the equivalence factor (1 mL of 0.1 M TBAH ≈ 12.21 mg benzoic acid). Blank corrections are applied to ensure accuracy .

Q. What experimental methods are used to determine the acidity (pKa) of benzoic acid?

Benzoic acid’s pKa (~4.2) is typically measured via potentiometric titration in aqueous or mixed-solvent systems. For non-aqueous media, tetrabutylammonium salts (e.g., tetrabutylammonium hydroxide) are used as titrants. Glass electrodes and standardized protocols ensure reproducibility. The weak acidity influences its reactivity in organic synthesis and preservative applications .

Q. How does benzoic acid interact with ammonium ions in biological systems?

Benzoic acid binds ammonium ions via electrostatic interactions, a property exploited in nitrogen-scavenging applications. Its ammonium-binding activity is studied using spectroscopic methods (e.g., NMR) or ion-selective electrodes. This mechanism underpins its natural role in plant defense and synthetic applications in biochemistry .

Advanced Research Questions

Q. Why does tetrabutylammonium ion exhibit lower catalytic efficiency in α,α,α-trichlorotoluene hydrolysis compared to cationic surfactants, despite its phase-transfer capabilities?

Although tetrabutylammonium bromide (TBAB) is a strong phase-transfer catalyst (PTC) in reactions like thiophenoxide alkylation, its poor performance in hydrolysis reactions (Table II in ) may stem from limited solubility in the organic phase or insufficient hydroxide ion transfer. Contrasting surfactant efficiencies (e.g., Brij 35) suggest micelle formation enhances hydroxide accessibility. Researchers should optimize solvent polarity and surfactant structure to resolve this contradiction .

Q. How can deep eutectic solvents (DES) with tetrabutylammonium salts and benzoic acid derivatives be optimized for extraction efficiency?

DES formed with tetrabutylammonium bromide and carboxylic acids (e.g., caprylic acid) achieve >90% extraction efficiency for preservatives. Response Surface Methodology (RSM) is used to optimize variables like molar ratio (e.g., 1:2 for TBAB:caprylic acid), temperature, and mixing time. Advanced characterization (FTIR, DSC) confirms hydrogen-bonding interactions critical for DES formation .

Q. What factors influence the solubility of tetrabutylammonium bromide in organic solvents, and how can these be modeled?

The solubility of TBAB in benzene (298.15–323.15 K) is governed by partial dissociation, modeled via the Pitzer–Debye–Hückel equation (ionic interactions) and UNIQUAC (molecule-ion interactions). Experimental data show solubility increases with temperature, critical for designing phase-transfer catalytic systems. Researchers must account for solvent polarity and ion-pairing effects in reaction scalability .

Q. What role do tetrabutylammonium ions play in electrocatalytic alkyne semihydrogenation?

Tetrabutylammonium benzoate stabilizes reactive intermediates in nickel-bipyridine complexes during electrocatalytic hydrogenation. Electrochemical studies (cyclic voltammetry) reveal that tetrabutylammonium salts enhance conductivity and reduce overpotential. Mechanistic probes (e.g., isotopic labeling) differentiate hydroxide-driven pathways from direct metal catalysis .

Methodological Notes

- Titration Precision : Use CO₂-free environments and freshly dried benzoic acid to minimize titration errors .

- DES Optimization : RSM with Box-Behnken designs efficiently identifies synergistic variable interactions .

- Catalytic Studies : Compare TBAB’s performance across solvents (e.g., benzene vs. toluene) to isolate solubility effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.